N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-15-7-1-2-8-16(15)22-17(27)13-28-19-24-23-18(14-6-5-9-21-12-14)26(19)25-10-3-4-11-25/h1-12H,13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXUKEGZVYXEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chlorophenyl moiety, a pyridinyl group, and a triazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Anticancer Properties
Several studies have investigated the anticancer potential of triazole derivatives similar to this compound. For instance, compounds containing pyridine and triazole rings have shown significant cytotoxic activity against various cancer cell lines. In a comparative study, derivatives with similar structures exhibited varying degrees of cytotoxicity against HEPG-2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines. The following table summarizes the cytotoxic effects observed:
| Compound | HEPG-2 IC50 (μM) | MCF-7 IC50 (μM) | HCT116 IC50 (μM) |
|---|---|---|---|
| 5a | 12.89 ± 0.9 | 17.70 ± 1.4 | 14.65 ± 1.8 |
| 5b | 31.83 ± 2.1 | 44.06 ± 3.2 | 41.34 ± 3.6 |
| 5d | 6.94 ± 0.4 | 11.62 ± 1.0 | 10.51 ± 1.3 |
| 6 | 10.11 ± 3.1 | 8.23 ± 3.3 | 13.83 ± 3.8 |
These findings indicate that modifications in the molecular structure can significantly influence the anticancer activity of these compounds .
The mechanism by which N-(2-chlorophenyl)-2-{[5-(pyridin-3-yloxy)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide exerts its biological effects is likely multifaceted. The presence of the triazole ring may facilitate interactions with specific enzymes or receptors involved in cancer cell proliferation and survival pathways . Additionally, the chlorophenyl and pyridinyl groups may enhance lipophilicity, allowing better membrane penetration and target engagement.
Antimicrobial Activity
Beyond anticancer properties, triazole derivatives have been explored for their antimicrobial activities against various pathogens. Studies indicate that compounds with similar structures can exhibit significant antifungal and antibacterial effects due to their ability to inhibit key metabolic pathways in microorganisms .
Case Studies
One notable case study involved the synthesis and evaluation of several triazole-based compounds against fungal strains such as Candida albicans and Aspergillus niger. The results demonstrated that certain derivatives exhibited potent antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
Scientific Research Applications
Antifungal Activity
Research indicates that compounds structurally related to N-(2-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit promising antifungal properties. For instance, studies have shown that similar triazole derivatives demonstrate significant efficacy against various fungal strains, including Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentrations (MIC) lower than 25 µg/mL .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities. Compounds containing triazole and pyridine rings are known for their ability to disrupt microbial cell functions, making them suitable candidates for further investigation in antimicrobial therapy .
Anti-inflammatory Potential
Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Such inhibition could lead to applications in treating inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Implications
The target compound’s substituents distinguish it from analogs. Key comparisons include:
Key Observations:
- Pyridinyl vs.
- Pyrrol-1-yl vs. Alkyl/Amino Groups: The 1H-pyrrol-1-yl group (electron-rich, planar) may enhance π-π stacking or hydrogen bonding compared to ethyl () or amino () groups, influencing receptor affinity or crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
